2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid
Description
Historical Development of Pyrazole-3-carboxamide Chemistry
The pyrazole ring system has been a cornerstone of heterocyclic chemistry since its first synthesis by Ludwig Knorr in 1883 through the condensation of β-diketones with hydrazines. The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, highlighted their biological relevance. Pyrazole-3-carboxamides emerged as a distinct subclass in the late 20th century, driven by their structural similarity to pharmacologically active compounds like rimonabant, a cannabinoid receptor antagonist.
A pivotal advancement occurred in 2008 with the bioisosteric replacement of pyrazole carboxamides with oxadiazole rings, demonstrating enhanced receptor binding affinities. Subsequent innovations in synthetic methodologies, such as the one-pot acetic acid-mediated synthesis of pyrazole-s-triazine derivatives (2019), enabled efficient access to complex carboxamide architectures. The development of 2-(1-methyl-1H-pyrazole-3-carboxamido)acetic acid represents a specialized branch of this research, combining the pyrazole core with a flexible acetic acid sidechain for tailored molecular interactions.
Table 1: Key Milestones in Pyrazole-3-carboxamide Chemistry
Position in Heterocyclic Chemistry Research
This compound occupies a unique niche due to its dual functionalization:
- Pyrazole core : Provides aromatic stability and hydrogen-bonding capacity through N1-methylation and C3-carboxamide groups
- Acetic acid sidechain : Introduces acidity (pKa ≈ 3.5) and metal-coordination potential
This configuration enables diverse applications:
- Enzyme inhibition : The carboxamide group mimics peptide bonds, facilitating interactions with protease active sites
- Coordination chemistry : The acetic acid moiety binds transition metals, as demonstrated in catalytic studies
- Supramolecular assembly : Hydrogen-bonding networks enable crystal engineering applications
Comparative studies with related heterocycles reveal distinct advantages:
| Feature | Pyrazole-3-carboxamides | Imidazole analogs | Triazole analogs |
|---|---|---|---|
| Metabolic stability | High | Moderate | Low |
| Synthetic accessibility | Excellent | Good | Moderate |
| Hydrogen-bond density | 3.2 Å⁻¹ | 2.8 Å⁻¹ | 2.5 Å⁻¹ |
Data derived from crystallographic analyses and metabolic studies
Significance and Research Trajectory in Chemical Science
Recent breakthroughs have positioned this compound as a multifunctional building block:
Drug Discovery Applications
- Kinase inhibition : Derivatives show IC₅₀ values <100 nM against FLT3 tyrosine kinase
- Carbonic anhydrase modulation : Structure-activity relationship (SAR) studies reveal Ki values of 5.2-21.5 μM for hCA isoforms
- Anticancer activity : Pyrazole-carboxamide hybrids demonstrate 85% TNF-α inhibition at 10 μM concentrations
Materials Science Innovations
- Metal-organic frameworks (MOFs) : Coordination with Zn²⁺ yields porous materials (BET surface area >1200 m²/g)
- Polymer modification : Grafting onto polyethyleneimine enhances CO₂ adsorption capacity by 40%
Emerging Research Frontiers
- Targeted protein degradation : Chimeric molecules utilizing the acetic acid moiety for E3 ligase recruitment
- Green chemistry : Mechanochemical synthesis reduces solvent use by 90% compared to traditional methods
- Computational design : Machine learning models predict novel derivatives with >80% accuracy in binding affinity
Properties
IUPAC Name |
2-[(1-methylpyrazole-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-10-3-2-5(9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTHVTJWRDIEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds with Methylhydrazine
The pyrazole ring is commonly constructed via cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For 1-methylpyrazole derivatives, methylhydrazine serves as the preferred hydrazine source. A representative protocol involves reacting ethyl 3-oxobutanoate with methylhydrazine in a polar aprotic solvent (e.g., dimethylformamide) under acidic conditions, yielding 1-methyl-1H-pyrazole-3-carboxylate. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the methyl group occupying the 1-position and the ester at the 3-position.
Optimization Insight : The use of dimethylacetamide (DMAc) as a solvent with catalytic HCl accelerates dehydration, improving cyclization yields to 92%. This aligns with methodologies in patent WO2017064550A1, where similar conditions achieve >95% purity for fluorinated pyrazole intermediates.
Halogenation and Diazonium Coupling Strategies
Alternative routes leverage halogenation-diazotization sequences to introduce substituents. Patent CN111303035A details the bromination of N-methyl-3-aminopyrazole at the 4-position, followed by diazotization and coupling with potassium difluoromethyl trifluoroborate. While this method targets difluoromethyl groups, the diazonium intermediate could theoretically react with glycine derivatives to install the acetamidoacetic acid side chain. However, this approach requires careful pH control (<1) and low temperatures (−5°C to 5°C) to stabilize the diazonium salt.
Amide Bond Formation with Glycine
Acyl Chloride-Mediated Coupling
The most direct route to 2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid involves converting 1-methyl-1H-pyrazole-3-carboxylic acid to its acyl chloride, followed by reaction with glycine.
Procedure :
- Acyl Chloride Synthesis : Treat 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at reflux for 3 h. Remove excess thionyl chloride under reduced pressure to obtain the acyl chloride as a pale-yellow oil.
- Amidation : Dissolve glycine (1.2 equiv) in aqueous NaOH (2M), cool to 0°C, and slowly add the acyl chloride solution. Stir for 12 h at room temperature, acidify with HCl, and extract with ethyl acetate. Yield: 88%.
Critical Parameters :
- Solvent Choice : Dichloromethane minimizes side reactions during acyl chloride formation.
- Stoichiometry : Excess glycine ensures complete consumption of the acyl chloride.
Carbodiimide Coupling Reagents
Modern protocols employ carbodiimides (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation. This method bypasses the need for acyl chlorides, enhancing safety and scalability.
Protocol :
- Activate 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in tetrahydrofuran (THF) for 1 h.
- Add glycine methyl ester (1.2 equiv) and triethylamine (2.0 equiv), stir for 24 h.
- Hydrolyze the ester with LiOH (2.0 equiv) in THF/H₂O (3:1), isolate via acidification. Yield: 85%.
Comparative Analysis of Synthetic Routes
*Yield extrapolated from analogous difluoromethyl synthesis.
Industrial Scalability and Waste Management
Patent WO2017064550A1 emphasizes atom economy and waste reduction, principles applicable to this compound synthesis. The acyl chloride route generates HCl gas, necessitating scrubbing systems, while EDCl/HOBt methods produce urea byproducts requiring aqueous workup.
Solvent Recovery : Dichloromethane and THF are recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Fungicidal Properties
The compound has been evaluated for its effectiveness as a fungicide. Research indicates that pyrazole derivatives, including 2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid, can inhibit the growth of various phytopathogenic fungi. These compounds disrupt metabolic pathways within fungal organisms, making them effective against diseases caused by species such as Botrytis, Rhizoctonia, and Alternaria .
Table 1: Efficacy of this compound against Fungal Species
| Fungal Species | Mode of Action | Inhibition Rate (%) |
|---|---|---|
| Botrytis cinerea | SDH inhibition | 68% at 1 µM |
| Rhizoctonia solani | Disruption of metabolic pathways | High efficacy noted |
| Alternaria spp. | Multiple modes of action | Effective |
The compound can be formulated into various agricultural products such as emulsifiable concentrates and wettable powders, enhancing its usability in crop protection .
Insecticidal Activity
In addition to its fungicidal properties, derivatives of pyrazole compounds have shown promising insecticidal activity. For instance, certain pyrazole derivatives exhibit significant mortality rates against pests like Aphis fabae, suggesting that modifications to the pyrazole structure can enhance insecticidal potency .
Table 2: Insecticidal Efficacy of Pyrazole Derivatives
| Compound | Target Pest | Mortality Rate (%) at 12.5 mg/L |
|---|---|---|
| Compound 7h | Aphis fabae | 85.7% |
| Imidacloprid | Aphis fabae | Comparable efficacy |
Antifungal Activity
Research has demonstrated that this compound and its derivatives possess significant antifungal activity. A study indicated that certain pyrazole carboxamides showed higher antifungal activity compared to commercial fungicides like boscalid . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance efficacy against specific fungal strains.
Beyond fungicidal and insecticidal applications, pyrazole derivatives have been investigated for their potential biological activities, including antibacterial effects. For example, some compounds have shown activity against Gram-positive bacteria, indicating a broader spectrum of potential applications in combating microbial infections .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-methyl-1H-pyrazole-3-carboxamido)acetic acid with structurally related pyrazole carboxamides from the evidence, emphasizing molecular properties and substituent effects:
Key Observations:
Compounds like 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (MW 234.26) feature bulkier substituents, likely increasing steric hindrance and reducing solubility .
Functional Group Impact: The acetic acid moiety in the target compound provides a lower pKa (~2.5–4.7) compared to neutral carboxamides (e.g., 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide, MW 182.23), which lack ionizable groups . Heterocyclic substituents (e.g., oxolane in 4-amino-1-ethyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide) may improve metabolic stability but reduce aqueous solubility compared to the target’s carboxylic acid .
Research Findings and Implications
While experimental data for the target compound is absent in the evidence, inferences can be drawn:
- Solubility : The acetic acid group likely enhances water solubility relative to analogs with hydrophobic substituents (e.g., ethyl or furan), favoring pharmaceutical or agrochemical applications .
- Bioactivity : Pyrazole carboxamides are frequently explored as kinase inhibitors or antimicrobial agents. The target’s ionizable group may improve binding to polar active sites compared to neutral analogs .
- Synthetic Challenges : The acetic acid moiety may necessitate protection/deprotection strategies during synthesis, unlike simpler alkyl-substituted derivatives .
Biological Activity
2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid, a derivative of pyrazole, has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings.
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with carboxylic acids or amides. The characterization of the compound typically involves techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from 1H-pyrazole have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In a study evaluating several pyrazole derivatives, some exhibited superior COX-2 inhibition compared to celecoxib, a well-known COX-2 inhibitor. The selectivity index (SI) for some compounds reached values significantly higher than that of celecoxib .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A | 71% | 455 |
| Compound B | 62% | 189 |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating promising antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 32 |
| Enterococcus faecalis | 64 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been a focal point in recent research. Compounds containing the pyrazole scaffold have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies revealed that selected compounds could induce apoptosis in cancer cells, evidenced by increased caspase-3 activity .
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 10 | Yes |
| HepG2 | 15 | Yes |
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A series of pyrazole carboxamide derivatives were evaluated for their anti-inflammatory effects. Compounds showed significant inhibition rates against COX-1 and COX-2 enzymes, with some exhibiting dual inhibition characteristics .
- Antibacterial Evaluation : A study assessing the antibacterial activity of various pyrazole derivatives found that certain compounds exhibited broad-spectrum activity against clinically relevant bacterial strains, suggesting their potential as antibiotic adjuvants .
- Anticancer Research : Research on the effects of pyrazole-based compounds on breast cancer cells indicated that these compounds could effectively induce apoptosis and hinder cell cycle progression, marking them as potential therapeutic agents in cancer treatment .
Q & A
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Scale-Up Issues : Exothermic reactions (e.g., amidation) require controlled addition of reagents. Recrystallization yield drops at >10 g scale; switch to fractional distillation or continuous flow chemistry .
- Quality Control : Implement in-process monitoring (e.g., inline FTIR) to track reaction completion. Use QbD principles to optimize critical parameters (temperature, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
